4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride
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Overview
Description
4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is a chemical compound belonging to the pyrazolone class. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes an amino group, a methyl group, and a phenyl group attached to a pyrazolone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride typically involves the reaction of hydrazine derivatives with diketones or ketoesters. One common method includes the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often require acidic or basic catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.
Scientific Research Applications
4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in analytical chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: In the industrial sector, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride involves its interaction with various molecular targets and pathways. It is believed to exert its effects by inhibiting specific enzymes or receptors, leading to alterations in cellular processes. For example, its analgesic effects may be due to the inhibition of cyclooxygenase enzymes, reducing the production of prostaglandins involved in pain and inflammation.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-2-pyrazoline-5-one: Another pyrazolone derivative with similar structural features but different functional groups.
4-aminoantipyrine: A related compound with similar applications in analytical chemistry and medicine.
5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Shares the pyrazolone core structure but differs in the substitution pattern.
Uniqueness
4-amino-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-amino-5-methyl-2-phenyl-1H-pyrazol-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8;/h2-6,12H,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRVKHVJAQPVDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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